(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid
Description
This compound is a brominated phenylacrylic acid derivative featuring a 2-ethoxy-2-oxoethoxy substituent at the para position of the aromatic ring. Its structure includes two bromine atoms at the ortho and meta positions, an ethoxy group at the meta position, and an acrylic acid moiety conjugated to the aromatic system.
Properties
IUPAC Name |
(E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2O6/c1-3-21-10-7-9(5-6-11(18)19)13(16)14(17)15(10)23-8-12(20)22-4-2/h5-7H,3-4,8H2,1-2H3,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKSIITZOFTTSD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, esterification, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its brominated structure can serve as a probe for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated and ethoxy groups play a crucial role in binding to these targets and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Phenylacrylic Acids
The target compound is compared below with two analogs:
*Estimated based on substituent differences.
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s ethoxy group in the 2-oxoethoxy substituent increases its molecular weight compared to the methoxy analog (CAS 938010-96-9) by ~28 g/mol. Bromine atoms contribute significantly to the higher molecular weight of both dibromo compounds compared to the chloro derivative .
Electronic and Steric Differences: Bromine’s higher electronegativity and larger atomic radius compared to chlorine (in CAS 750599-11-2) may enhance intermolecular interactions (e.g., halogen bonding) in pharmaceutical applications.
Functional Group Modifications and Reactivity
- Ester vs. Acid Moieties : The 2-ethoxy-2-oxoethoxy group in the target compound introduces an ester functionality, which may serve as a prodrug feature for controlled release. In contrast, the carboxylic acid group in (2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid (CAS 750599-11-2) offers direct hydrogen-bonding capability, useful in receptor-targeted drug design .
- Bromination vs. Chlorination : Brominated analogs (e.g., target compound) are typically more reactive in radical-mediated reactions, whereas chlorinated derivatives (e.g., CAS 750599-11-2) are more cost-effective but less electron-withdrawing .
Biological Activity
The compound (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid , also known by its CAS number 937999-76-3 , is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a phenylacrylic acid backbone with dibromo and ethoxy substituents, which are significant for its biological interactions.
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 499.195 g/mol |
| Chemical Formula | C₁₄H₁₃Br₂O₅ |
| CAS Number | 937999-76-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The dibromo substitution enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing the efficacy against bacterial strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The ethoxy groups are believed to play a role in modulating these pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Anticancer Activity
Some derivatives of phenylacrylic acids have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. Specific studies on related compounds indicate that they can inhibit tumor growth in various cancer cell lines.
In Vitro Studies
- Antimicrobial Activity : A study demonstrated that derivatives with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics.
- Anti-inflammatory Mechanism : In vitro assays showed that the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
In Vivo Studies
- Tumor Growth Inhibition : In murine models, administration of similar phenylacrylic acid derivatives resulted in a marked reduction in tumor size compared to controls, suggesting systemic bioactivity and potential for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
